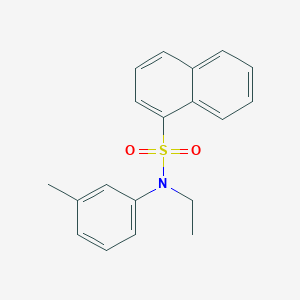
N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide, also known as NMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has a unique structure that makes it an interesting subject of study. In
Mécanisme D'action
The mechanism of action of N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to interact with ion channels and alter their function. N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide has been shown to modulate the activity of several different types of ion channels, including voltage-gated calcium channels, potassium channels, and chloride channels.
Biochemical and Physiological Effects:
N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide in lab experiments is its unique structure, which allows it to interact with ion channels in a specific way. N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide is also relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide. One area of research could be to further elucidate its mechanism of action and how it interacts with ion channels. Another area of research could be to explore its potential therapeutic applications in the treatment of neurological disorders and cancer. Additionally, N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide could be used as a tool for studying the structure and function of ion channels in more detail.
Méthodes De Synthèse
The synthesis of N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with naphthalene-1-amine in the presence of triethylamine and ethylamine. The resulting product is then purified using column chromatography to obtain N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide.
Applications De Recherche Scientifique
N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes, as a modulator of ion channels, and as a potential therapeutic agent for the treatment of neurological disorders. N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-3-20(17-11-6-8-15(2)14-17)23(21,22)19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYHIBIPNRYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)

![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)


![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)